4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include bromine, thionyl chloride, and various amines. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions usually conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole and oxadiazole compounds.
Scientific Research Applications
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its anticancer properties, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis . In cancer cells, it may exert its effects by binding to estrogen receptors and disrupting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Exhibits neurotoxic potentials and affects acetylcholinesterase activity.
Uniqueness
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of thiazole, oxadiazole, and pyrrole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H16BrN5O3S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H16BrN5O3S/c22-13-5-3-12(4-6-13)14-11-31-21(24-14)18-15(28)10-27(19(18)23)8-7-17-25-20(26-30-17)16-2-1-9-29-16/h1-6,9,11,23,28H,7-8,10H2 |
InChI Key |
SIICCEIQFNBXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=NC(=NO2)C3=CC=CO3)C4=NC(=CS4)C5=CC=C(C=C5)Br)O |
Origin of Product |
United States |
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